N-Methyl-1-(methylthio)-2-nitroethenamine
Overview
Description
N-Methyl-1-(methylthio)-2-nitroethenamine is a useful research compound. Its molecular formula is C4H8N2O2S and its molecular weight is 148.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Biologically Active Derivatives
N-Methyl-1-(methylthio)-2-nitroethenamine has been used in the synthesis of various biologically active derivatives. For instance, a study by Reddy et al. (2016) described the construction of N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives using this compound. The process is notable for its environmental friendliness, involving green solvents like ethanol-water and avoiding toxic solvents and catalysts. These derivatives show potential in biological applications.
2. Synthesis of Dihydroxyoxoindeno[1,2-b]pyrrole Derivatives
Rahimi et al. (2018) developed a one-pot multicomponent reaction involving this compound for synthesizing 2-arylamino-dihydroxyindenopyrroles. This method is characterized by short reaction times, good yields, and functional group tolerance, indicating its efficiency in producing these novel compounds (Rahimi, Hosseini, & Bayat, 2018).
3. 'Push-Pull' Effects in Chemical Structures
A study by Linden et al. (1999) explored the 'push-pull' effects in nitroethenamines, including this compound. The study highlighted the molecule's planarity and significant π-electron delocalization, contributing to its unique chemical properties and potential applications in synthetic chemistry (Linden, Argilagos, Heimgartner, Trimiño, & Cabrera, 1999).
4. Synthesis of N-methyl-1-methylthio-2-mitroethenamine
Cao Ya-qiong (2008) developed a new technique for synthesizing N-methyl-methylthio-2-nitroethenamine, highlighting a cost-effective and environmentally friendly approach. This method involves using water as a solvent and avoids traditional organic solvents, indicating its significance in sustainable chemical synthesis (Cao Ya-qiong, 2008).
5. Eco-Friendly Synthesis Methods
Several studies, such as those by Jadhav et al. (2018) and Khan et al. (2018), have focused on developing eco-friendly and efficient methods for synthesizing derivatives involving this compound. These methods emphasize the use of green solvents, catalyst-free conditions, and microwave irradiation, showcasing the compound's versatility in green chemistry applications (Jadhav, Kim, Lim, & Jeong, 2018); (Khan, Saigal, Khan, Shareef, & Sahoo, 2018).
properties
IUPAC Name |
N-methyl-1-methylsulfanyl-2-nitroethenamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHPXZGXNYYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272519 | |
Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61832-41-5 | |
Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61832-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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